3-nitro-1H-pyrrolo[2,3-b]pyridine
Overview
Description
3-Nitro-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the molecular weight of 163.14 . It is used as a reagent in the synthesis of Cdc7 kinase inhibitors, which are used as a novel cancer therapy .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in several studies . These derivatives have shown potent activities against FGFR1, 2, and 3 . For instance, compound 4h exhibited potent FGFR inhibitory activity with IC50 values of 7, 9, 25, and 712 nM for FGFR1–4, respectively .
Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[2,3-b]pyridine consists of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain . The structure can be viewed using Java or Javascript .
Chemical Reactions Analysis
1H-pyrrolo[2,3-b]pyridine derivatives undergo various chemical reactions. For instance, they can undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases predominantly at the 3-position .
Physical And Chemical Properties Analysis
The physical form of 3-Nitro-1H-pyrrolo[2,3-b]pyridine is solid . It is stored at a temperature of 2-8°C in a dry, sealed environment .
Scientific Research Applications
Application in Cancer Therapy
- Scientific Field : Oncology
- Summary of Application : 3-nitro-1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3), which play an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
- Methods of Application : In the research, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were synthesized and their activities against FGFR1, 2, and 3 were evaluated . Among them, compound 4h exhibited potent FGFR inhibitory activity .
- Results or Outcomes : In vitro, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . In addition, 4h also significantly inhibited the migration and invasion of 4T1 cells .
Application in Diabetes Treatment
- Scientific Field : Endocrinology
- Summary of Application : Compounds with the 1H-pyrrolo[2,3-b]pyridine scaffold have been found to reduce blood glucose levels . They may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and diabetes .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The compounds were found to be effective in reducing blood glucose levels, which could be beneficial in conditions such as type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
In addition, 5-Nitro-1H-pyrrolo[2,3-b]pyridine, a related compound, has been used as a reagent in the synthesis of Cdc7 kinase inhibitors, which are being explored as a novel cancer therapy . It’s also an intermediate in the synthesis of 4-anilinoquinazolines, which are potential anticancer agents .
In addition, 5-Nitro-1H-pyrrolo[2,3-b]pyridine, a related compound, has been used as a reagent in the synthesis of Cdc7 kinase inhibitors, which are being explored as a novel cancer therapy . It’s also an intermediate in the synthesis of 4-anilinoquinazolines, which are potential anticancer agents .
Safety And Hazards
Safety information for 3-Nitro-1H-pyrrolo[2,3-b]pyridine includes avoiding breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Personal protective equipment should be used, including chemical impermeable gloves . All sources of ignition should be removed, and personnel should be evacuated to safe areas .
Future Directions
The development of a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR has promising prospects . These derivatives could be beneficial for subsequent optimization and could serve as appealing lead compounds . They are currently under clinical investigation for the treatment of various cancers .
properties
IUPAC Name |
3-nitro-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-10(12)6-4-9-7-5(6)2-1-3-8-7/h1-4H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLVPICXPRRMOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2[N+](=O)[O-])N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20535420 | |
Record name | 3-Nitro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20535420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-nitro-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
23709-47-9 | |
Record name | 3-Nitro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20535420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Nitro-7-azaindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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